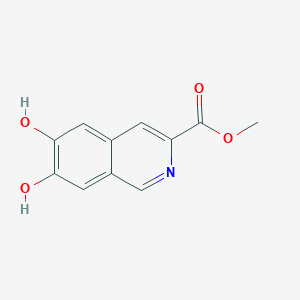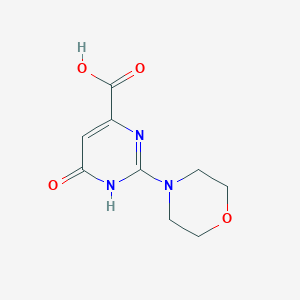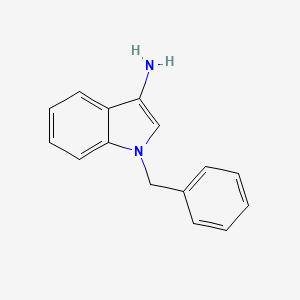
1-(Difluoromethyl)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted by a carboxylic acid group at the second position . It is a white to off-white crystalline solid with a predicted density of 1.354±0.06 g/cm³ .
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)naphthalene-2-carboxylic acid typically involves the introduction of a difluoromethyl group into the naphthalene ring followed by carboxylation. One common synthetic route includes the reaction of naphthalene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. This is followed by carboxylation using carbon dioxide or other carboxylating agents . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)naphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)naphthalene-2-carboxylic acid can be compared with other similar compounds such as:
1-(Trifluoromethyl)naphthalene-2-carboxylic acid: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and properties.
1-(Chloromethyl)naphthalene-2-carboxylic acid: Contains a chloromethyl group, leading to different chemical behavior.
1-(Methyl)naphthalene-2-carboxylic acid: Lacks fluorine atoms, resulting in distinct physical and chemical properties.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts specific electronic and steric effects, influencing its reactivity and interactions.
Eigenschaften
Molekularformel |
C12H8F2O2 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
1-(difluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15)16/h1-6,11H,(H,15,16) |
InChI-Schlüssel |
YHSFUXOAGLPNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



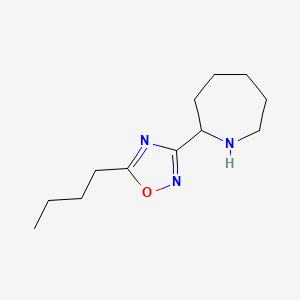
![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)


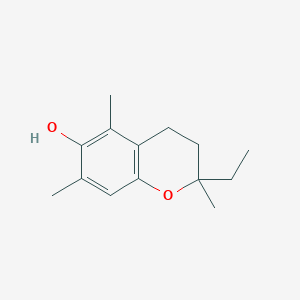
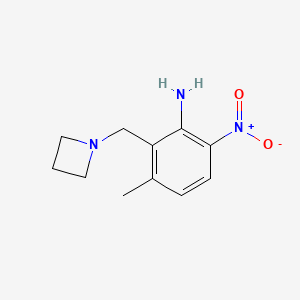
![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
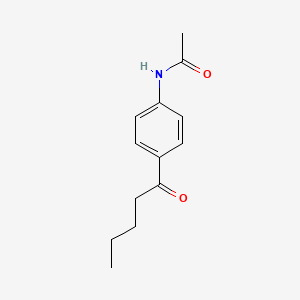
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)
